4-(4-Methoxybenzoyl)thiophene-2-sulfonamide
Overview
Description
4-(4-Methoxybenzoyl)thiophene-2-sulfonamide, also known as MBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBS is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure.
Mechanism Of Action
The mechanism of action of 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). Carbonic anhydrase is an enzyme that plays a role in regulating the pH of cells and tissues, while MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of these enzymes by 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide may have therapeutic benefits in certain diseases.
Biochemical And Physiological Effects
4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide can inhibit the activity of carbonic anhydrase and MMPs, as well as induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide can reduce tumor growth and metastasis in animal models of cancer.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide in lab experiments is its relatively low cost and ease of synthesis. 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide is its low solubility in water, which may limit its use in certain experiments. 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide also has limited bioavailability and may require additional modifications to improve its pharmacokinetic properties.
Future Directions
There are several future directions for research on 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its applications in material science, such as the synthesis of organic semiconductors and other functional materials. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide and its effects on various enzymes and pathways.
Scientific Research Applications
4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been used as a building block for the synthesis of organic semiconductors and other functional materials. In biochemistry, 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been used as a probe for the detection of enzymes and other biomolecules.
properties
CAS RN |
118976-97-9 |
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Product Name |
4-(4-Methoxybenzoyl)thiophene-2-sulfonamide |
Molecular Formula |
C12H11NO4S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11NO4S2/c1-17-10-4-2-8(3-5-10)12(14)9-6-11(18-7-9)19(13,15)16/h2-7H,1H3,(H2,13,15,16) |
InChI Key |
CNGDZXAWOIPFFX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
melting_point |
174.0 °C |
solubility |
3.36e-05 M |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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